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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of two different salt

forms of the beta-blocker metoprolol: metoprolol succinate (extended-release) and metoprolol

tartrate (immediate-release). The information presented is collated from key head-to-head

clinical trials and other significant studies, offering a comprehensive overview for researchers,

scientists, and professionals in drug development.

Executive Summary
Metoprolol succinate and metoprolol tartrate, while both being beta-1-selective adrenoceptor

blocking agents, exhibit significant differences in their pharmacokinetic profiles, which in turn

influence their clinical applications and outcomes. Metoprolol succinate is an extended-release

formulation allowing for once-daily dosing and providing consistent plasma concentrations.[1]

In contrast, metoprolol tartrate is an immediate-release formulation requiring more frequent,

typically twice-daily, administration.[1] These formulation differences are pivotal in their

approved indications and efficacy in specific cardiovascular conditions. Notably, metoprolol

succinate is FDA-approved for the treatment of heart failure, a distinction not held by the

tartrate salt.

Pharmacokinetic and Pharmacodynamic Profile
The primary distinction between the two salts lies in their release mechanisms, leading to

different pharmacokinetic and pharmacodynamic properties.
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Parameter
Metoprolol Succinate
(Extended-Release)

Metoprolol Tartrate
(Immediate-Release)

Formulation Extended-release tablets
Immediate-release tablets,

Intravenous solution

Dosing Frequency Once daily[2] Twice daily[2]

Half-life 3-7 hours[3] 3-4 hours[3]

Plasma Concentration

Provides relatively constant

plasma concentrations over

approximately 20 hours[2]

Produces higher peak plasma

concentrations shortly after

dosing, followed by a rapid

decline[1]

Beta-Blockade
Consistent beta-1 blockade

over a 24-hour period[4]

Fluctuations in beta-blockade

with peaks and troughs[4]

Head-to-Head and Key Comparative Clinical Trials
Several landmark clinical trials have provided the evidence base for the differential use of

metoprolol succinate and metoprolol tartrate.

Heart Failure: The MERIT-HF and COMET Trials
The most significant distinction in the clinical application of these two salts is in the

management of heart failure.

The Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) was a large-

scale, placebo-controlled study that established the mortality benefit of metoprolol succinate in

patients with heart failure with reduced ejection fraction (HFrEF).[5] In contrast, the Carvedilol

or Metoprolol European Trial (COMET), which used metoprolol tartrate, found that carvedilol

was superior in reducing mortality.[6] This has led to the strong recommendation of using

metoprolol succinate over metoprolol tartrate in heart failure management.[4]

MERIT-HF Trial: Key Data[5]
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Outcome
Metoprolol
Succinate
Group

Placebo Group
Relative Risk
Reduction

p-value

All-Cause

Mortality
7.2% 11.0% 34% 0.0062

Sudden Death - - 41% -

Death from

Worsening Heart

Failure

- - 49% -

COMET Trial: Key Data[6][7]

Outcome
Carvedilol
Group

Metoprolol
Tartrate Group

Hazard Ratio
(Carvedilol vs.
Metoprolol
Tartrate)

p-value

All-Cause

Mortality
34% 40% 0.83 0.0017

Cardiovascular

Death
- - 0.80 0.0004

Hemodynamic Effects in Heart Failure
A direct head-to-head trial compared the hemodynamic effects of twice-daily metoprolol tartrate

with once-daily metoprolol succinate in patients with congestive heart failure. The study found

that both formulations produced similar hemodynamic and clinical effects, both acutely and

chronically.[8][9] However, the convenience of once-daily dosing with metoprolol succinate was

highlighted as a potential advantage.[8]

Hemodynamic Comparison Trial: Key Data[8][9]
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Hemodynamic Parameter
(Change upon
readministration during
chronic therapy)

Metoprolol Tartrate (50 mg
twice daily)

Metoprolol Succinate (100
mg once daily)

Cardiac Index Decrease 0.6 L/min/m² 0.5 L/min/m²

Systemic Vascular Resistance

Increase
253 dyne-sec-cm⁻⁵ 267 dyne-sec-cm⁻⁵

Stroke Volume Index Decrease 7.0 mL/m² 6.5 mL/m²

Myocardial Infarction: The Göteborg Metoprolol Trial
The Göteborg Metoprolol Trial demonstrated the efficacy of metoprolol tartrate in reducing

mortality in patients with suspected or definite myocardial infarction.[3] The immediate-release

formulation, available for both oral and intravenous administration, is often preferred in the

acute setting of a myocardial infarction to allow for rapid and precise dose adjustments based

on the patient's heart rate and blood pressure.[3]

Göteborg Metoprolol Trial: Key Data

Outcome (at 3
months)

Metoprolol
Tartrate Group

Placebo Group
Mortality
Reduction

p-value

Mortality 5.7% 8.9% 36% < 0.03

Experimental Protocols
MERIT-HF (Metoprolol CR/XL Randomized Intervention
Trial in Heart Failure)

Study Design: Randomized, double-blind, placebo-controlled multicenter trial.

Patient Population: 3991 patients with symptomatic chronic heart failure (NYHA class II-IV)

and a left ventricular ejection fraction of 0.40 or less.
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Intervention: Patients were randomized to receive metoprolol succinate controlled-

release/extended-release (CR/XL) or placebo, in addition to standard heart failure therapy.

The starting dose was 12.5 mg or 25 mg once daily, titrated up over 8 weeks to a target dose

of 200 mg once daily.

Primary Endpoint: All-cause mortality.

COMET (Carvedilol or Metoprolol European Trial)
Study Design: Randomized, double-blind, parallel-group multicenter trial.[6]

Patient Population: 3029 patients with chronic heart failure (NYHA class II-IV), a history of

cardiovascular-related hospital admission, and a left ventricular ejection fraction of less than

0.35.[6][7]

Intervention: Patients were randomized to carvedilol (target dose 25 mg twice daily) or

metoprolol tartrate (target dose 50 mg twice daily).[6][7]

Primary Endpoints: All-cause mortality and the composite of all-cause mortality or all-cause

hospital admission.[7]

Göteborg Metoprolol Trial
Study Design: Double-blind, placebo-controlled, randomized trial.

Patient Population: 1395 patients with suspected acute myocardial infarction.

Intervention: Patients received either metoprolol tartrate (15 mg intravenously followed by

200 mg orally per day) or placebo as soon as possible after hospital admission and

continued for 90 days.

Primary Endpoint: 3-month mortality.

Hemodynamic Comparison in Congestive Heart Failure
Study Design: Randomized trial.[8][9]

Patient Population: 27 patients with congestive heart failure.[8]
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Intervention: Patients were randomly assigned to receive either metoprolol tartrate (starting

at 6.25 mg and titrated to a target of 50 mg twice daily) or metoprolol succinate (starting at

25 mg and titrated to a target of 100 mg once daily).[8][9]

Measurements: Hemodynamic parameters were measured at baseline and after three

months of therapy, both before and after drug readministration.[8][9]

Visualizing the Comparison: Workflows and
Pathways
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Caption: A logical diagram illustrating the relationship between formulation, pharmacokinetics,

and key clinical indications for metoprolol succinate and metoprolol tartrate.
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Caption: An experimental workflow diagram summarizing the key clinical trials and their primary

outcomes for different metoprolol salts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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